2-Bromo-3-(cyclopropylmethoxy)benzaldehyde
Overview
Description
2-Bromo-3-(cyclopropylmethoxy)benzaldehyde is an organic compound with the molecular formula C11H11BrO2. It is a substituted benzaldehyde, characterized by the presence of a bromine atom at the second position, a cyclopropylmethoxy group at the third position, and an aldehyde group at the first position on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(cyclopropylmethoxy)benzaldehyde can be achieved through a multi-step process. One common method involves the bromination of 3-cyclopropylmethoxybenzaldehyde. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be integrated into the industrial process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(cyclopropylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Oxidation: Formation of 2-Bromo-3-cyclopropylmethoxybenzoic acid.
Reduction: Formation of 2-Bromo-3-cyclopropylmethoxybenzyl alcohol.
Scientific Research Applications
2-Bromo-3-(cyclopropylmethoxy)benzaldehyde is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(cyclopropylmethoxy)benzaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom and cyclopropylmethoxy group may also influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-methoxybenzaldehyde
- 2-Bromo-3-cyclopropylbenzaldehyde
- 3-Bromo-2-methoxybenzaldehyde
Uniqueness
2-Bromo-3-(cyclopropylmethoxy)benzaldehyde is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and designing molecules with specific functions .
Properties
IUPAC Name |
2-bromo-3-(cyclopropylmethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-11-9(6-13)2-1-3-10(11)14-7-8-4-5-8/h1-3,6,8H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWCLBSTYPABCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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